molecular formula C20H19ClN4O B3014393 PKI-166 (hydrochloride)

PKI-166 (hydrochloride)

Cat. No.: B3014393
M. Wt: 366.8 g/mol
InChI Key: ZPTWAAIZEGWMGX-BTQNPOSSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PKI 166 hydrochloride involves the preparation of the core structure, which is a pyrrolo[2,3-d]pyrimidine derivative. The synthetic route typically includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of functional groups such as phenyl and hydroxyl groups at specific positions on the core structure.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of PKI 166 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality control: The final product is subjected to rigorous quality control tests to ensure its purity and potency.

Chemical Reactions Analysis

Types of Reactions: PKI 166 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

PKI 166 hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor tyrosine kinase.

    Biology: Investigated for its effects on cell signaling pathways and cellular processes such as apoptosis and proliferation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpressed epidermal growth factor receptors.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the epidermal growth factor receptor pathway.

Comparison with Similar Compounds

PKI 166 hydrochloride is unique in its high selectivity and potency as an epidermal growth factor receptor tyrosine kinase inhibitor. Similar compounds include:

    Gefitinib: Another epidermal growth factor receptor inhibitor with a different chemical structure but similar mechanism of action.

    Erlotinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2.

PKI 166 hydrochloride stands out due to its higher selectivity and potency compared to these similar compounds .

Properties

IUPAC Name

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTWAAIZEGWMGX-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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